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molecular formula C14H21NO2 B3912024 N-(1-ADAMANTYL)-3-OXO-BUTANAMIDE CAS No. 6082-54-8

N-(1-ADAMANTYL)-3-OXO-BUTANAMIDE

Cat. No. B3912024
M. Wt: 235.32 g/mol
InChI Key: XEDYFFMSZLFWLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04170465

Procedure details

19 g of 1-amino-adamantane were added to 200 ml of benzene and then 9.5 ml of diketene were added thereto over 10 minutes. The mixture was stirred for 21/2 hours at room temperature and after the addition of activated charcoal, the mixture was stirred and filtered. The filtrate was distilled to dryness under reduced pressure and the residue was added to isopropyl ether. The mixture was vacuum filtered to obtain 23.6 g of N-(1-adamantyl)-acetylacetamide melting at 80° C. 23.5 g of the said product and 1 g of p-toluene sulfonic acid were added to a mixture of 50 ml of methanol and 15 ml of methyl orthoformate and the mixture was stirred at room temperature for 24 hours and was then cooled. 2 ml of quinoline were added and the mixture was vacuum filtered. The precipitate was dried to obtain 25.1 g of N-(1-adamantyl)-3,3-dimethoxy-butyramide melting at 140° C.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]12[CH2:11][CH:6]3[CH2:7][CH:8]([CH2:10][CH:4]([CH2:5]3)[CH2:3]1)[CH2:9]2.[CH2:12]=[C:13]1[O:17][C:15](=[O:16])[CH2:14]1.C>C1C=CC=CC=1>[C:2]12([NH:1][C:15](=[O:16])[CH2:14][C:13](=[O:17])[CH3:12])[CH2:3][CH:4]3[CH2:10][CH:8]([CH2:7][CH:6]([CH2:5]3)[CH2:11]1)[CH2:9]2

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
NC12CC3CC(CC(C1)C3)C2
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
9.5 mL
Type
reactant
Smiles
C=C1CC(=O)O1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 21/2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
The filtrate was distilled to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was added to isopropyl ether
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)NC(CC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 23.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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